2,6-Dimethyl-3-n-octyldecahydronaphthalene
CAS No.: 54964-85-1
Cat. No.: VC18668879
Molecular Formula: C20H38
Molecular Weight: 278.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54964-85-1 |
|---|---|
| Molecular Formula | C20H38 |
| Molecular Weight | 278.5 g/mol |
| IUPAC Name | 2,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
| Standard InChI | InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h16-20H,4-15H2,1-3H3 |
| Standard InChI Key | WYHUFBHZXGAZJH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1CC2CC(CCC2CC1C)C |
Introduction
Key Findings
2,6-Dimethyl-3-n-octyldecahydronaphthalene (CAS: 54964-85-1) is a fully saturated bicyclic hydrocarbon with a molecular formula of and a molecular weight of 278.52 g/mol . Characterized by its hydrophobic nature and complex alkyl-substituted structure, this compound has potential applications in fuel additives and material science. Its high logP value (6.84) underscores significant lipophilicity, suggesting environmental persistence . While synthesis methods remain sparsely documented, industrial relevance is inferred from its structural similarity to cetane-enhancing agents .
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a decahydronaphthalene backbone (a fully hydrogenated naphthalene system) with two methyl groups at the 2- and 6-positions and an octyl chain at the 3-position . The IUPAC name is 2,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene, reflecting its bicyclic configuration and substituent arrangement.
Key Structural Features:
-
Bicyclic Core: Comprising two fused cyclohexane rings in chair conformations.
-
Substituents:
-
Methyl groups at C2 and C6.
-
Linear octyl chain (C8H17) at C3.
-
The SMILES notation (CCCCCCCCC1CC2CC(CCC2CC1C)C) and InChIKey (WYHUFBHZXGAZJH-UHFFFAOYSA-N) provide precise stereochemical details .
Synthesis and Manufacturing
Challenges:
-
Steric hindrance due to bulky substituents may necessitate tailored catalysts.
-
Purification requires advanced chromatography due to similar boiling points among high-molecular-weight hydrocarbons .
Physical and Chemical Properties
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 278.52 g/mol | |
| Density | 0.831 g/cm³ | |
| Boiling Point | 354.5°C at 760 mmHg | |
| Flash Point | 160.6°C | |
| LogP | 6.84 | |
| Solubility | Insoluble in water; miscible in organic solvents |
Stability and Reactivity
-
Thermal Stability: Resists decomposition below 300°C due to saturated bonds.
-
Oxidation: Susceptible to radical-initiated oxidation at elevated temperatures, forming peroxides .
-
Hydrophobicity: High logP value indicates poor aqueous solubility, favoring bioaccumulation in lipid-rich environments .
Applications in Industry and Research
Fuel Additives
-
Cetane Number Enhancement: Hydrogenated bicyclic hydrocarbons like decahydronaphthalene derivatives improve ignition quality in diesel fuels. For example, decalin (CN = 36) outperforms naphthalene (CN = 1) .
-
Selective Ring Opening (SRO): Post-hydrogenation SRO of alkylated decahydronaphthalenes could yield branched alkanes with higher cetane numbers .
Material Science
-
Solvent Applications: Potential use as a non-polar solvent in polymer synthesis or catalysis due to low polarity and high boiling point .
-
Lubricant Base Stocks: Branched saturated hydrocarbons reduce viscosity-temperature dependence, enhancing lubricant performance .
Environmental Behavior and Biodegradation
Persistence and Ecotoxicity
-
Biodegradation Kinetics: Hydrophobic alkanes exhibit slow microbial degradation, with rates inversely correlated to alkyl chain length . At concentrations >10 μg/L, mixture effects inhibit biodegradation .
-
Ecological Impact: High logP suggests bioaccumulation in aquatic organisms, though specific toxicity data for this compound remain unreported .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume